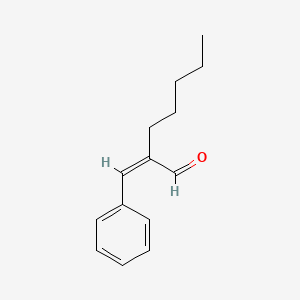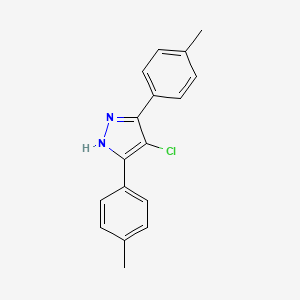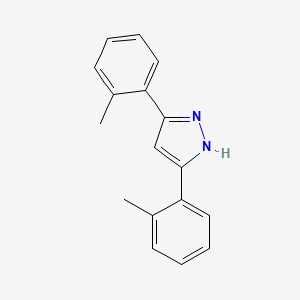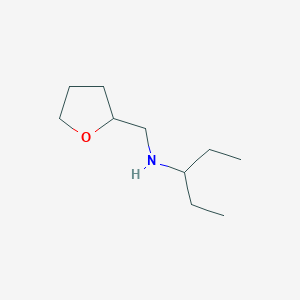
1,3-Bis(2-methoxyphenyl)propane-1,3-dione
説明
1,3-Bis(2-methoxyphenyl)propane-1,3-dione is a diketone compound . It has a molecular formula of C17H16O4 and a molecular weight of 284.31 . This compound is formed as an intermediate during the synthesis of bisphenols .
Synthesis Analysis
The synthesis of 1,3-Bis(2-methoxyphenyl)propane-1,3-dione has been reported in the literature . It can be used as a reactant in the preparation of 1,3-bis(4-hydroxyphenyl)-1,3-propanedione . It can also serve as a starting material in the synthesis of propylpyrazole triol (PPT) .Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-methoxyphenyl)propane-1,3-dione consists of 38 bonds in total, including 22 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 ketones (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
1,3-Bis(2-methoxyphenyl)propane-1,3-dione has a molecular weight of 284.31 g/mol . Its exact mass and monoisotopic mass are 284.10485899 g/mol . The compound has a complexity of 332 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 52.6 Ų . The heavy atom count is 21 .科学的研究の応用
Synthesis of Polynuclear Lanthanoid Hydroxo Clusters : The compound and related beta-diketones have been used in the synthesis and characterization of polynuclear lanthanoid hydroxo clusters, which show potential in magnetic properties and applications in materials science (Andrews et al., 2009).
Crystal Structure Analysis : Beta-diketones including derivatives of the compound have been analyzed for their crystal structures, which are essential for understanding their chemical properties and potential applications in crystallography and materials science (Emsley et al., 1987).
Curved Fractal Structures in Crystal Design : Derivatives of the compound have shown unique curved fractal structures under an optical microscope, suggesting their potential in designing novel crystalline materials with artistic and functional applications (Qian et al., 2017).
Fragmentation Studies in Mass Spectrometry : The structure and hydration effects on related compounds have been investigated in electron impact ionization-mass spectrometry, which is crucial for understanding their behavior in analytical chemistry (Yosefdad et al., 2020).
Application in Organic Light-Emitting Devices : Iridium complexes containing derivatives of the compound have been synthesized and used in green organic light-emitting devices, showing potential in the field of optoelectronics (Liu et al., 2018).
Synthesis of Spiro and Spiroketal Compounds : The compound has been used in the synthesis of Michael 1:1 adducts, which are intermediates for spiro compounds with potential applications in organic synthesis and pharmaceuticals (Hossain et al., 2020).
Synthesis of Difunctional Orgaolithium Initiators : The compound has been utilized in creating new difunctional organolithium initiators for polymerization, relevant in material science and polymer chemistry (Sanderson et al., 1994).
Hemin-Catalyzed Oxidation Studies : Derivatives of the compound have been used in studies of hemin-catalyzed oxidation, which is significant in understanding biochemical processes and potential applications in enzymatic studies (Habe et al., 1985).
特性
IUPAC Name |
1,3-bis(2-methoxyphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-5-3-7-12(16)14(18)11-15(19)13-8-4-6-10-17(13)21-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICSYNKWOQQKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576529 | |
| Record name | 1,3-Bis(2-methoxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142472-15-9, 35860-47-0 | |
| Record name | 1,3-Di-(2-methoxyphenyl)-1,3-propanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142472159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(2-methoxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



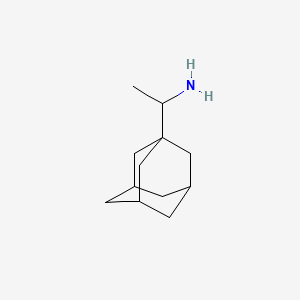
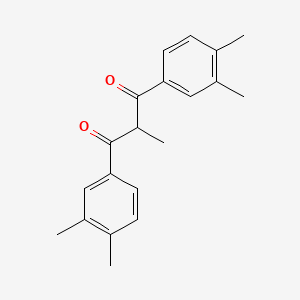
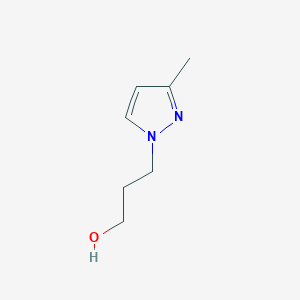



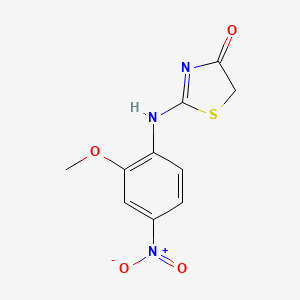
![ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B7762111.png)
